4-Ethyl-6-(piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 4-position and a piperazine ring at the 6-position
Scientific Research Applications
4-Ethyl-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Future Directions
The future directions for the study of 4-Ethyl-6-(piperazin-1-yl)pyrimidine and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . Additionally, more research is needed to understand their potential applications in the treatment of various diseases .
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been shown to interact withnitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells . These targets play a crucial role in neuroprotection and anti-inflammatory responses .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This suggests that 4-Ethyl-6-(piperazin-1-yl)pyrimidine might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Related compounds have been shown to inhibit theendoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway . These pathways are crucial for maintaining cellular homeostasis and responding to stress conditions.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with acetylcholinesterase inhibitory activity.
Pyridazinones containing (4-methoxyphenyl)piperazine: These compounds also exhibit significant biological activity.
Uniqueness
4-Ethyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a piperazine ring on the pyrimidine scaffold makes it a versatile compound for various applications in medicinal chemistry.
Properties
IUPAC Name |
4-ethyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAHAFXZXGBFQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.